Methyl clerodermate

Description

Properties

IUPAC Name |

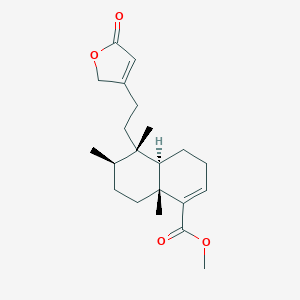

methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O4/c1-14-8-10-21(3)16(19(23)24-4)6-5-7-17(21)20(14,2)11-9-15-12-18(22)25-13-15/h6,12,14,17H,5,7-11,13H2,1-4H3/t14-,17-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOFNJDVAJQRBK-LPNJYYIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=CC(=O)OC3)CCC=C2C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Methyl clerodermate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl clerodermate is a naturally occurring neo-clerodane diterpenoid derived from the plant Clerodendrum inerme. Its parent compound, clerodermic acid, has demonstrated notable cytotoxic effects against human cancer cell lines, suggesting potential for further investigation in drug discovery and development. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound and its parent compound. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide synthesizes the available information and presents generalized experimental workflows relevant to its study.

Chemical Structure and Identity

This compound is the methyl ester of clerodermic acid. The definitive structure and stereochemistry were established by P. S. Manchand and J. F. Blount in 1978.

-

IUPAC Name: methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate

-

Synonyms: Clerodermic acid methyl ester

-

Chemical Family: Diterpenoids (neo-clerodane)

Chemical Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Comprehensive experimental data for this compound is not widely available. The following tables summarize known properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₃₀O₄ | --INVALID-LINK-- |

| Molecular Weight | 346.5 g/mol | --INVALID-LINK-- |

| CAS Number | 67650-47-9 | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Purity (Commercial) | >98% | --INVALID-LINK-- |

Spectroscopic Data

Detailed ¹H and ¹³C NMR data for this compound are not available in the searched literature. The original structural elucidation was reported by Manchand and Blount (1978), which should contain the definitive spectroscopic data.

Biological Activity

While specific bioactivity data for this compound is limited, studies on its parent compound, clerodermic acid, provide strong indications of its potential biological effects.

Cytotoxicity

Clerodermic acid has been shown to possess cytotoxic properties. A study on its effect on the human lung carcinoma cell line, A549, demonstrated concentration-dependent inhibition of cell viability.[1] Morphological changes associated with apoptosis, such as diminished cell density and membrane blebbing, were also observed.[1]

Table 2: In Vitro Cytotoxicity of Clerodermic Acid

| Compound | Cell Line | Assay | Incubation Time | IC₅₀ |

| Clerodermic Acid | A549 (Human Lung Carcinoma) | MTT | 48 h | 35 µg/mL |

Potential Antidiabetic Activity

A network pharmacology study identified clerodermic acid as a compound from Clerodendrum inerme with the potential to be a therapeutic agent for diabetes mellitus. The study predicted that clerodermic acid could bind to several protein targets associated with the disease, including GSK3B, PPARG, DPP4, and STAT3.

Experimental Protocols

Detailed, validated experimental protocols for the specific isolation, synthesis, or biological analysis of this compound are not available in the reviewed literature. The following sections outline generalized workflows based on standard methodologies for natural product chemistry and pharmacology.

General Protocol for Isolation from Clerodendrum inerme

The isolation of neo-clerodane diterpenoids from Clerodendrum species typically involves solvent extraction followed by chromatographic separation.[1]

-

Extraction:

-

Air-dried and powdered aerial parts of C. inerme are subjected to extraction, often using a Soxhlet apparatus or percolation with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate (B1210297), methanol).[1]

-

-

Solvent Partitioning:

-

The crude extract is concentrated under reduced pressure and may be suspended in water and partitioned successively with immiscible organic solvents (e.g., diethyl ether, ethyl acetate) to separate compounds based on polarity.[1]

-

-

Chromatographic Purification:

-

The resulting fractions are subjected to column chromatography over silica (B1680970) gel.

-

Elution is performed with a solvent gradient system (e.g., hexane-ethyl acetate mixtures of increasing polarity).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing the compound of interest are pooled and may require further purification by preparative HPLC to yield the pure compound.

-

General Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic activity of a compound against an adherent cancer cell line.

-

Cell Seeding:

-

Culture human cancer cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions in the culture medium to achieve the desired final concentrations.

-

Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for an additional 4 hours.

-

-

Formazan (B1609692) Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the study of natural products from Clerodendrum inerme and a hypothetical mechanism of action for its cytotoxic effects.

References

Methyl Clerodermate: A Technical Guide for Researchers

CAS Number: 67650-47-9

Methyl clerodermate is a naturally occurring diterpenoid compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its properties, and available data for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as clerodermic acid methyl ester, is classified as a neo-clerodane diterpenoid.[1][2] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 67650-47-9 | [1] |

| Molecular Formula | C₂₁H₃₀O₄ | [1] |

| Molecular Weight | 346.5 g/mol | [1] |

| IUPAC Name | methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate | |

| Appearance | Powder | |

| Purity | >98% |

Isolation

A general workflow for the isolation of natural products from plant material, which could be adapted for this compound, is outlined below.

Synthesis

Currently, a specific, detailed synthetic protocol for this compound is not available in the public domain. The synthesis of complex diterpenoids is often a multi-step process requiring specialized knowledge in organic synthesis.

Biological Activity

The biological activities of this compound have not been extensively detailed in the available literature. However, crude extracts of Clerodendrum inerme and other isolated diterpenoids from this plant have been reported to possess a range of pharmacological properties, including anti-inflammatory, cytotoxic, and antimicrobial activities.

Given that this compound is a diterpenoid, it may contribute to the observed bioactivities of the plant extracts. Further research is required to elucidate the specific biological functions and mechanisms of action of purified this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound are not widely available in the searched literature. The structural elucidation of similar neo-clerodane diterpenoids typically relies on a combination of these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the complex carbon-hydrogen framework of diterpenoids.

Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the functional groups present in this compound, such as the ester carbonyl (C=O) and the lactone carbonyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in confirming the structure.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound are currently unknown. However, based on the reported activities of other natural products with similar structural features and the general mechanisms of anti-inflammatory and cytotoxic agents, potential pathways that could be investigated include:

-

NF-κB Signaling Pathway: Many natural products with anti-inflammatory properties exert their effects by inhibiting the NF-κB pathway, a key regulator of inflammatory gene expression.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis, and is a common target for anti-cancer agents.

-

Apoptosis Pathways: Cytotoxic compounds often induce programmed cell death (apoptosis) through the activation of caspase cascades and regulation of Bcl-2 family proteins.

A hypothetical signaling pathway that could be investigated for the anti-inflammatory effects of this compound is presented below.

Conclusion

This compound is a natural diterpenoid with potential for further scientific investigation. While its basic chemical and physical properties are known, there is a significant lack of detailed experimental protocols for its isolation and synthesis, as well as comprehensive studies on its biological activities and underlying mechanisms. The information provided in this guide serves as a foundation for researchers interested in exploring the therapeutic potential of this compound. Further research is crucial to fully characterize this compound and unlock its potential applications in medicine and drug development.

References

Unveiling the Natural Sources of Methyl Clerodermate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl clerodermate, a neo-clerodane diterpenoid also known as clerodermic acid methyl ester, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, alongside detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of this compound

This compound and its parent compound, clerodermic acid, have been predominantly isolated from plant species belonging to the genus Clerodendrum. While the broader class of clerodane diterpenoids is distributed across various plant families, the specific sourcing of this compound is more narrowly defined.

Primary Natural Sources:

-

Clerodendrum inerme : The leaves of this plant are a recognized source of clerodermic acid.[1][2] While the presence of this compound can be inferred from the isolation of its parent compound, specific quantitative data on the yield of the methyl ester remains limited in publicly available literature.

-

Clerodendrum cyrtophyllum : This species is another documented source of clerodermic acid. As with C. inerme, the potential for this compound isolation exists, though detailed quantitative analysis is not extensively reported.

-

Citrus maxima (Pomelo) : The peels of this citrus fruit have been identified as a source of this compound. This finding suggests that the compound may be present in other related Citrus species as well.

Table 1: Quantitative Data on this compound and Related Compounds from Natural Sources

| Plant Source | Plant Part | Compound Isolated | Yield/Concentration | Extraction Method |

| Clerodendrum inerme | Leaves | Clerodermic Acid | Not specified in reviewed literature | Hexane (B92381) extraction followed by chromatography |

| Clerodendrum cyrtophyllum | Not specified | Clerodermic Acid | Not specified in reviewed literature | Not specified in reviewed literature |

| Citrus maxima | Peels | This compound | Not specified in reviewed literature | Not specified in reviewed literature |

Note: The reviewed literature to date lacks specific quantitative yields for this compound and clerodermic acid. Further research employing quantitative analytical techniques such as HPLC is necessary to determine the precise concentrations in these plant materials.

Experimental Protocols: Isolation and Purification

The isolation of this compound and its parent acid from their natural sources typically involves solvent extraction followed by chromatographic separation. The following protocols are synthesized from established methods for the isolation of neo-clerodane diterpenoids from Clerodendrum species.

Extraction

a. Plant Material Preparation:

-

Collect fresh leaves of Clerodendrum inerme.

-

Air-dry the leaves in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried leaves into a coarse powder to increase the surface area for solvent extraction.

b. Solvent Extraction:

-

Soxhlet Extraction:

-

Place the powdered plant material (e.g., 500 g) in a thimble and extract with n-hexane in a Soxhlet apparatus for 48-72 hours.

-

Concentrate the resulting hexane extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Maceration:

-

Soak the powdered plant material in a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature for 3-5 days with occasional stirring.

-

Filter the extract and repeat the process with fresh solvent to ensure complete extraction.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Chromatographic Purification

a. Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297).

-

Procedure:

-

Prepare a slurry of the crude extract with a small amount of silica gel and load it onto a pre-packed silica gel column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid).

-

Pool the fractions containing the compound of interest based on their TLC profiles.

-

b. Preparative Thin Layer Chromatography (pTLC):

-

For further purification of the enriched fractions from column chromatography, pTLC can be employed.

-

Apply the concentrated fraction as a band onto a preparative silica gel plate and develop it with an optimized solvent system.

-

Scrape the band corresponding to the desired compound and elute it from the silica with a suitable solvent (e.g., ethyl acetate or chloroform).

c. High-Performance Liquid Chromatography (HPLC):

-

For final purification to obtain a high-purity compound, preparative or semi-preparative HPLC is recommended.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile (B52724) and water.

-

Detection: UV detection at an appropriate wavelength (e.g., 210-254 nm).

-

The specific retention time for this compound would need to be determined using an analytical standard.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the isolation of this compound and a hypothetical signaling pathway that could be investigated based on the known biological activities of related diterpenoids.

Caption: General workflow for the isolation of this compound.

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Methyl Clerodermate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl clerodermate, a neo-clerodane diterpenoid isolated from the genus Clerodendrum, has attracted scientific interest due to its potential biological activities. However, the intricate biosynthetic pathway leading to this complex natural product remains largely unelucidated. This technical guide synthesizes the current understanding of clerodane diterpenoid biosynthesis to propose a putative pathway for this compound. We delineate the likely enzymatic transformations, from the universal diterpenoid precursor, geranylgeranyl pyrophosphate (GGPP), to the final methylated and furan-containing structure. This document also provides a comprehensive overview of the key experimental methodologies required to investigate and validate this proposed pathway, offering a strategic roadmap for future research endeavors. While specific quantitative data for the this compound pathway is not yet available, this guide presents foundational knowledge and representative data to inform and direct research in natural product biosynthesis and drug discovery.

Introduction: The Enigmatic Architecture of Clerodane Diterpenoids

Clerodane diterpenoids represent a vast and structurally diverse family of natural products, characterized by a distinctive bicyclic decalin core.[1] These compounds are prolific in the plant kingdom, particularly within the Lamiaceae family, and are also found in fungi and marine organisms.[1][2] The genus Clerodendrum is a notable source of these molecules, including this compound, which was first isolated from Clerodendrum inerme.[3][4] Clerodane diterpenoids exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and insect antifeedant properties, making them attractive targets for drug development.

The biosynthesis of these complex molecules begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP), and proceeds through a series of intricate cyclizations and oxidative modifications. While the general principles of clerodane biosynthesis are understood, the specific enzymatic players and intermediates for many individual compounds, including this compound, await experimental verification.

Proposed Biosynthetic Pathway of this compound

Based on the established biosynthesis of other clerodane diterpenoids, such as salvinorin A, a putative pathway for this compound can be proposed (Figure 1). This pathway involves three key stages: the formation of the clerodane skeleton, oxidative modifications including the formation of the furan (B31954) ring, and a final methylation step.

Stage 1: Formation of the Clerodane Skeleton

The construction of the characteristic clerodane scaffold is a two-step process initiated from GGPP and catalyzed by two distinct classes of diterpene synthases (diTPSs).

-

Class II diTPS (Copalyl Diphosphate (B83284) Synthase-like, CPS-like): The biosynthesis is initiated by the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, typically a labdadienyl/copalyl pyrophosphate (CPP). In the context of neo-clerodanes, this is often (-)-copalyl pyrophosphate.

-

Class I diTPS (Kaurene Synthase-Like, KSL-like): The pyrophosphate moiety of the CPP intermediate is subsequently cleaved, initiating a carbocation-driven cascade of rearrangements. A key 1,2-hydride and methyl group migration leads to the formation of the rearranged clerodane skeleton. This likely results in a kolavenyl diphosphate intermediate which is then dephosphorylated to form kolavenol.

Stage 2: Oxidative Modifications and Furan Ring Formation

Following the establishment of the core clerodane skeleton, a series of oxidative modifications are catalyzed by cytochrome P450 monooxygenases (CYP450s). For this compound, this stage is crucial for the introduction of the furan ring. The biosynthesis of furanoditerpenoids is thought to proceed through the oxidation of a side chain. This likely involves a series of hydroxylations and subsequent dehydrations to form the furan moiety.

Stage 3: Methylation

The final step in the biosynthesis of this compound is the methylation of the carboxylic acid group to form the methyl ester. This reaction is catalyzed by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase. These enzymes are common in the late stages of natural product biosynthesis and are responsible for a wide range of modifications that can alter the biological activity and physicochemical properties of the molecule.

Diagram of the Proposed Biosynthetic Pathway:

Quantitative Data

Currently, there is a lack of specific quantitative data for the biosynthesis of this compound. However, based on studies of other diterpenoids, we can anticipate the types of quantitative data that would be crucial for understanding and potentially engineering this pathway. The following table provides a template for the kind of data that needs to be collected.

| Parameter | Description | Representative Value (Hypothetical) | Reference Method |

| Enzyme Kinetics | |||

| Km of CPS-like for GGPP | Michaelis constant, indicating the substrate concentration at half-maximal velocity. | 10 - 50 µM | Isothermal Titration Calorimetry (ITC) or radioactive assays |

| kcat of CPS-like | Turnover number, representing the number of substrate molecules converted per enzyme molecule per second. | 0.1 - 1 s-1 | In vitro enzyme assays with purified protein |

| Km of KSL-like for CPP | Michaelis constant for the second cyclization step. | 5 - 30 µM | Coupled enzyme assays or direct substrate binding studies |

| kcat of KSL-like | Turnover number for the second cyclization step. | 0.05 - 0.5 s-1 | In vitro enzyme assays with purified protein |

| Km of Methyltransferase for Clerodermic Acid | Michaelis constant for the final methylation step. | 20 - 100 µM | HPLC-based or radiometric methyltransferase assays |

| kcat of Methyltransferase | Turnover number for the final methylation step. | 0.5 - 5 s-1 | In vitro enzyme assays with purified protein |

| Metabolite Concentrations | |||

| GGPP pool size | Intracellular concentration of the precursor molecule. | 1 - 10 µM | LC-MS/MS analysis of plant tissue extracts |

| This compound Titer | Concentration of the final product in plant tissue or a heterologous host. | 0.1 - 5 mg/g dry weight | GC-MS or HPLC analysis of plant tissue extracts |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

-

Transcriptome Sequencing: RNA-seq of different tissues of a Clerodendrum species known to produce this compound (e.g., leaves, stems, roots) can identify candidate diTPS, CYP450, and methyltransferase genes based on their expression profiles.

-

Bioinformatic Analysis: Candidate genes can be identified by homology searches (BLAST) against known terpenoid biosynthetic genes from other species. Phylogenetic analysis can help to predict the function of these candidate genes.

Heterologous Expression and Functional Characterization of Enzymes

Workflow for Enzyme Characterization:

Protocol for Heterologous Expression in E. coli and in vitro Enzyme Assay for a diTPS:

-

Cloning: The full-length cDNA of the candidate diTPS gene is amplified by PCR and cloned into a suitable E. coli expression vector (e.g., pET28a).

-

Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). The culture is grown to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside).

-

Protein Purification: Cells are harvested by centrifugation, lysed by sonication, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay: The purified enzyme is incubated with GGPP (for a CPS-like enzyme) or CPP (for a KSL-like enzyme) in a suitable buffer containing a divalent cation (e.g., MgCl2).

-

Product Extraction and Analysis: The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the resulting diterpene.

In vivo Pathway Reconstruction

To confirm the entire pathway, the candidate genes can be co-expressed in a heterologous host, such as Nicotiana benthamiana or yeast (Saccharomyces cerevisiae).

Protocol for Transient Expression in Nicotiana benthamiana:

-

Agrobacterium Transformation: The candidate genes (CPS-like, KSL-like, CYP450s, and methyltransferase) are cloned into plant expression vectors and transformed into Agrobacterium tumefaciens.

-

Infiltration: Cultures of Agrobacterium carrying the different constructs are mixed and infiltrated into the leaves of N. benthamiana.

-

Metabolite Extraction and Analysis: After 5-7 days of incubation, the infiltrated leaf tissue is harvested, and the metabolites are extracted. The extract is then analyzed by LC-MS/MS or GC-MS to detect the production of this compound.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a solid framework for future research aimed at elucidating the precise enzymatic machinery responsible for its formation. The experimental protocols outlined in this guide offer a clear path forward for identifying and characterizing the key enzymes involved. The successful elucidation of this pathway will not only deepen our understanding of the chemical diversity of clerodane diterpenoids but also pave the way for the metabolic engineering of high-value natural products for pharmaceutical and other applications. Future efforts should focus on the systematic functional characterization of candidate genes from Clerodendrum species and the in vivo reconstruction of the entire pathway in a heterologous host. The acquisition of quantitative data on enzyme kinetics and metabolite fluxes will be critical for optimizing the production of this compound and its analogs.

References

An In-depth Technical Guide to Methyl Clerodermate: Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl clerodermate is a naturally occurring diterpenoid compound belonging to the neo-clerodane class. It has been isolated from plants of the Clerodendrum genus, specifically Clerodendrum inerme.[1] As a member of the diverse family of clerodane diterpenoids, which have shown a wide range of biological activities including cytotoxic, anti-inflammatory, and antibacterial properties, this compound is a molecule of significant interest for phytochemical and pharmacological research.[2][3] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, general experimental protocols for its isolation, and an exploration of the biological activities and potential signaling pathways associated with related compounds.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₂₁H₃₀O₄ |

| Molecular Weight | 346.46 g/mol |

| IUPAC Name | methyl (4aR,5S,6R,8aR)-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-3-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylate |

| Synonyms | Clerodermic acid methyl ester |

| CAS Number | 67650-47-9 |

| Appearance | Solid (typical for diterpenoids) |

| Boiling Point | 469.4 ± 18.0 °C at 760 mmHg |

| Density | 1.1 ± 0.1 g/cm³ |

| Flash Point | 231.1 ± 19.6 °C |

| Refractive Index | 1.507 |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. |

| Storage Temperature | 2-8 °C |

Experimental Protocols

Isolation of Neo-clerodane Diterpenoids from Clerodendrum inerme

The following is a generalized protocol for the extraction and isolation of neo-clerodane diterpenoids from the leaves of Clerodendrum inerme.[1][4]

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of Clerodendrum inerme.

-

Air-dry the leaves in the shade until a constant weight is achieved.

-

Grind the dried leaves into a coarse powder.

-

-

Extraction:

-

Macerate the powdered plant material with a suitable solvent, such as methanol (B129727) or a hexane-ethyl acetate mixture, at room temperature for an extended period (e.g., 48-72 hours).

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol).

-

Collect each fraction and evaporate the solvent to yield fractionated extracts.

-

-

Chromatographic Purification:

-

Subject the non-polar fractions (e.g., n-hexane or chloroform), which are likely to contain diterpenoids, to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of solvents, such as n-hexane and ethyl acetate, starting with a low polarity and gradually increasing it.

-

Collect the fractions and monitor them by thin-layer chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Final Purification:

-

Further purify the combined fractions using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradients) to isolate the pure this compound.

-

References

Methyl Clerodermate: A Technical Review of a Promising Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl clerodermate is a naturally occurring neo-clerodane diterpenoid that has been isolated from the medicinal plant Clerodendrum inerme and has also been identified in the peels of Citrus maxima. As a member of the clerodane class of diterpenes, this compound is part of a large family of natural products known for a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive review of the available literature on this compound, its chemical properties, and the biological activities of closely related compounds, offering insights for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound, also known as clerodermic acid methyl ester, is characterized by the molecular formula C₂₁H₃₀O₄ and a molecular weight of 346.5 g/mol . The structural and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₀O₄ | |

| Molecular Weight | 346.5 g/mol | |

| CAS Number | 67650-47-9 | |

| Class | Neo-clerodane Diterpenoid | |

| Appearance | Powder | |

| Density (Predicted) | 1.1 ± 0.1 g/cm³ | |

| Boiling Point (Predicted) | 469.4 ± 18.0 °C at 760 mmHg | |

| Flash Point (Predicted) | 231.1 ± 19.6 °C |

Biological Activities

While specific biological activity data for this compound is limited in the currently available literature, the broader class of neo-clerodane diterpenoids isolated from Clerodendrum species exhibits significant pharmacological potential. The activities of these related compounds provide a strong indication of the potential therapeutic applications of this compound.

Cytotoxic Activity

Research on diterpenoids from the Clerodendrum genus has revealed promising cytotoxic effects against various cancer cell lines. A notable example is clerodermic acid, a compound structurally similar to this compound, which has demonstrated cytotoxic activity against human lung carcinoma (A549) cells.

| Compound | Cell Line | Activity Type | Value | Reference |

| Clerodermic Acid | A549 | IC₅₀ | 35 µg/mL | [1] |

The cytotoxicity of clerodane diterpenes is a significant area of interest for anticancer drug development.

Anti-inflammatory Activity

Extracts from Clerodendrum inerme have been traditionally used for their anti-inflammatory properties. Scientific studies have begun to validate these uses, indicating that diterpenoids are likely contributors to this activity. Although direct evidence for this compound is pending, the anti-inflammatory potential of the plant source is well-documented.

Antimicrobial Activity

Various extracts of Clerodendrum inerme have shown activity against a range of microbial pathogens. The neo-clerodane diterpenoids present in these extracts are believed to be responsible for these antimicrobial effects. Further investigation is warranted to determine the specific antimicrobial spectrum and potency of this compound.

Experimental Protocols

To facilitate further research into the biological activities of this compound, a detailed methodology for a key assay, the MTT cytotoxicity assay, is provided below. This protocol is based on the method used to evaluate the cytotoxicity of the related compound, clerodermic acid.

MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific cancer cell line.

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest logarithmically growing cells using trypsin-EDTA.

-

Resuspend the cells in complete medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software.

-

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not yet been elucidated, studies on other clerodane diterpenes offer valuable insights. For instance, the clerodane diterpene casearin J has been shown to induce apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells through the inhibition of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump and subsequent interference with the Notch1 signaling pathway.

Caption: Hypothesized signaling pathway for this compound based on related compounds.

This proposed pathway for this compound, based on the action of casearin J, suggests a mechanism involving the disruption of calcium homeostasis and induction of oxidative stress, ultimately leading to apoptosis. It is important to note that this is a hypothetical model and requires experimental validation for this compound.

Conclusion and Future Directions

This compound represents a promising natural product with the potential for significant biological activity, as suggested by the pharmacological properties of its chemical class and plant source. The available data on related neo-clerodane diterpenoids, particularly their cytotoxic effects, highlight the need for further investigation into the specific therapeutic potential of this compound.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial activities of pure this compound against a broad range of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.

-

In Vivo Efficacy: Assessing the therapeutic efficacy and safety profile of this compound in preclinical animal models.

-

Synthesis and Analogue Development: Exploring the total synthesis of this compound and the creation of novel analogues to improve potency and drug-like properties.

The continued exploration of this compound and other neo-clerodane diterpenoids holds significant promise for the discovery of new therapeutic agents.

References

The Diverse Biological Activities of Neo-clerodane Diterpenoids: A Technical Guide for Researchers

For Immediate Release

Neo-clerodane diterpenoids, a class of natural products predominantly found in plant families such as Lamiaceae and Asteraceae, are emerging as a significant source of bioactive molecules with a wide array of pharmacological properties. This technical guide provides an in-depth overview of their anticancer, anti-inflammatory, antimicrobial, and insecticidal activities, tailored for researchers, scientists, and drug development professionals. The information presented herein is supported by a comprehensive review of preclinical studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Inducing Apoptosis and Inhibiting Cell Growth

Neo-clerodane diterpenoids have demonstrated notable cytotoxic effects against various cancer cell lines. Their primary mechanism of action involves the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.

Numerous studies have quantified the anticancer potential of these compounds using metrics such as the half-maximal inhibitory concentration (IC50). For instance, guevarain B and 6α-hydroxy-patagonol acetonide, isolated from Salvia guevarae, have shown moderate activity against the K562 chronic myelogenous leukemia cell line with IC50 values of 33.1 µM and 39.8 µM, respectively[1]. Similarly, scutestrigillosins A-C from Scutellaria strigillosa exhibited significant cytotoxicity against HONE-1, P-388, MCF7, and HT29 tumor cell lines, with IC50 values ranging from 3.5 to 7.7 µM[1]. Scutebarbatine F from Scutellaria barbata also showed significant cytotoxic activities against HONE-1 nasopharyngeal, KB oral epidermoid carcinoma, and HT29 colorectal carcinoma cell lines[2].

Table 1: Anticancer Activity of Selected Neo-clerodane Diterpenoids

| Compound | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |

| Guevarain B | Salvia guevarae | K562 | 33.1 ± 1.3 | [1] |

| 6α-hydroxy-patagonol acetonide | Salvia guevarae | K562 | 39.8 ± 1.5 | [1] |

| Scutestrigillosin A | Scutellaria strigillosa | HONE-1, P-388, MCF7, HT29 | 3.5 - 7.7 | [1] |

| Scutestrigillosin B | Scutellaria strigillosa | HONE-1, P-388, MCF7, HT29 | 3.5 - 7.7 | [1] |

| Scutestrigillosin C | Scutellaria strigillosa | HONE-1, P-388, MCF7, HT29 | 3.5 - 7.7 | [1] |

| Scutestrigillosins D and E | Scutellaria strigillosa | HONE-1, P-388, MCF7, HT29 | 3.4 - 8.9 | [3] |

| Scutebarbatine F Metabolites (5, 7, 9) | Scutellaria barbata (microbial transformation) | H460 | 46.0 - 51.1% inhibition at 0.3 µM | [4] |

| Salvipisone | Salvia sclarea | HL-60, NALM-6 | 2.0 - 24.7 | [5] |

| Aethiopinone | Salvia sclarea | HL-60, NALM-6 | 2.0 - 24.7 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of compounds.

Workflow for MTT Assay

Workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the neo-clerodane diterpenoid in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the concentration of the compound.

Signaling Pathway: Induction of Apoptosis

Neo-clerodane diterpenoids trigger apoptosis by modulating the expression of key regulatory proteins. This includes the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax, leading to an increased Bax/Bcl-2 ratio. This shift in balance disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and subsequent cell death. Some compounds, such as caseamembrin C, have also been shown to upregulate the Fas ligand (FasL), suggesting an involvement of the extrinsic apoptosis pathway.

Apoptosis induction by neo-clerodane diterpenoids.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Neo-clerodane diterpenoids have demonstrated significant anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).

Several neo-clerodane diterpenoids isolated from Ajuga pantantha were found to have NO inhibitory effects, with IC50 values ranging from 20.2 to 45.5 µM[6]. Another study on compounds from Scutellaria barbata identified a potent inhibitor of NO production with an IC50 value of 10.6 µM[7].

Table 2: Anti-inflammatory Activity of Selected Neo-clerodane Diterpenoids

| Compound | Plant Source | Assay | IC50 (µM) | Reference |

| Compound 2 | Ajuga pantantha | NO Inhibition | 20.2 | [6] |

| Compound 4 | Ajuga pantantha | NO Inhibition | 45.5 | [6] |

| Compound 5 | Ajuga pantantha | NO Inhibition | 34.0 | [6] |

| Compound 6 | Ajuga pantantha | NO Inhibition | 27.0 | [6] |

| Compound 7 | Ajuga pantantha | NO Inhibition | 45.0 | [6] |

| Compound 8 | Ajuga pantantha | NO Inhibition | 25.8 | [6] |

| Compound 36 | Scutellaria barbata | NO Inhibition | 10.6 | [7] |

| Scuttenline C | Scutellaria barbata | NO Inhibition | 1.9 | [8] |

| Compound 18 | Scutellaria barbata | NO Inhibition | 3.7 | [8] |

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a straightforward colorimetric method for the quantification of nitrite (B80452) (NO2-), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Workflow for Griess Assay

Workflow for measuring nitric oxide inhibition using the Griess assay.

Detailed Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the neo-clerodane diterpenoid for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control) and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubation and Measurement: Incubate the mixture at room temperature for 10-15 minutes and then measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: Inhibition of NF-κB

The anti-inflammatory effects of many neo-clerodane diterpenoids are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Certain neo-clerodane diterpenoids have been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation and the subsequent inflammatory cascade[7].

Inhibition of the NF-κB signaling pathway by neo-clerodane diterpenoids.

Antimicrobial Activity: A Broad Spectrum of Action

Neo-clerodane diterpenoids have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

A study evaluating nineteen neo-clerodane diterpenoids from Scutellaria and Salvia species found that seven of these compounds exhibited antimicrobial activity against various pathogenic and food spoilage microorganisms. Notably, scutalpin A demonstrated the highest activity against Staphylococcus aureus, with a MIC of 25 µg/mL[3][9].

Table 3: Antimicrobial Activity of Selected Neo-clerodane Diterpenoids

| Compound | Plant Source | Microorganism | MIC (µg/mL) | Reference |

| Scutalpin A | Scutellaria sp. | Staphylococcus aureus | 25 | [3][9] |

| Scutalpin E | Scutellaria sp. | Various bacteria | > 25 | [3] |

| Scutalpin F | Scutellaria sp. | Various bacteria | > 25 | [3] |

| Salviarin | Salvia sp. | Various bacteria | > 25 | [3] |

| Splenolide A | Salvia sp. | Various bacteria | > 25 | [3] |

| Splenolide B | Salvia sp. | Various bacteria | > 25 | [3] |

| Splendidin | Salvia sp. | Various bacteria | > 25 | [3] |

Experimental Protocol: Broth Microdilution Assay

The broth microdilution method is a standard laboratory technique used to determine the MIC of an antimicrobial agent against a specific microorganism.

Workflow for Broth Microdilution Assay

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology:

-

Preparation of Compound Dilutions: Perform serial two-fold dilutions of the neo-clerodane diterpenoid in a suitable broth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the same broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Controls: Include a positive control well containing only the broth and the microorganism, and a negative control well with only the broth.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Insecticidal and Antifeedant Properties

Neo-clerodane diterpenoids are well-documented for their insect antifeedant and insecticidal activities, playing a crucial role in plant defense mechanisms. These compounds can deter feeding or be toxic to various insect pests.

For example, several neo-clerodane diterpenoids from Ajuga species have been identified as potent insect antifeedants[10][11][12]. Ajugacumbin B and ajuforrestins D/E from Ajuga forrestii showed antifeedant activity against Helicoverpa armigera[9].

Experimental Protocol: Leaf Disk No-Choice Antifeedant Assay

The leaf disk no-choice bioassay is a common method to evaluate the antifeedant properties of a compound.

Workflow for Leaf Disk No-Choice Assay

Workflow for the leaf disk no-choice antifeedant bioassay.

Detailed Methodology:

-

Leaf Disk Preparation: Cut uniform-sized disks from the leaves of a host plant suitable for the test insect.

-

Treatment: Evenly apply a solution of the neo-clerodane diterpenoid in a suitable solvent to the surface of the leaf disks. Control disks are treated with the solvent alone.

-

Bioassay Setup: Place a single, pre-weighed insect larva in a petri dish containing a treated or control leaf disk.

-

Feeding Period: Allow the larvae to feed for a set period, typically 24 hours, under controlled environmental conditions.

-

Data Collection: After the feeding period, remove the larvae and measure the area of the leaf disk consumed.

-

Data Analysis: The antifeedant activity is often expressed as an antifeedant index, which compares the consumption of treated disks to that of control disks.

Unique Bioactivity: Salvinorin A and the Kappa-Opioid Receptor

Salvinorin A, a potent psychoactive neo-clerodane diterpenoid from Salvia divinorum, stands out due to its unique mechanism of action as a selective kappa-opioid receptor (KOR) agonist[7]. This interaction is responsible for its hallucinogenic effects and has also opened avenues for its investigation in the treatment of various neurological and psychiatric disorders, as well as addiction.

Signaling Pathway: Salvinorin A and KOR Signaling

Activation of the KOR by Salvinorin A initiates a signaling cascade that involves the regulation of downstream pathways, including the extracellular signal-regulated kinase (ERK1/2) pathway. This modulation of ERK1/2 phosphorylation can influence various cellular processes and is a key area of research in understanding the full spectrum of Salvinorin A's effects[6][13][14][15][16].

Signaling pathway of Salvinorin A via the kappa-opioid receptor.

Conclusion

Neo-clerodane diterpenoids represent a rich and diverse source of biologically active compounds with significant potential for the development of new therapeutic agents. Their multifaceted activities, ranging from anticancer and anti-inflammatory to antimicrobial and insecticidal, underscore the importance of continued research into this fascinating class of natural products. The detailed methodologies and mechanistic insights provided in this guide aim to facilitate further exploration and exploitation of neo-clerodane diterpenoids in the fields of medicine and agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of neo-Clerodane Diterpenoids isolated from Lamiaceae Species against Pathogenic and Food Spoilage Microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots. Studies on the leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. Repeated exposure to the kappa-opioid receptor agonist salvinorin A modulates extracellular signal regulated kinase and reward sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Salvinorin A Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Salvinorin A regulates dopamine transporter function via a kappa opioid receptor and ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phytochemistry of Clerodendrum: A Technical Guide for Drug Discovery and Development

An In-depth Review of the Bioactive Compounds, Experimental Protocols, and Mechanisms of Action from a Genus of Pharmacological Importance

The genus Clerodendrum, belonging to the Lamiaceae family, comprises approximately 500 species of flowering plants distributed across tropical and warm temperate regions of the world. Long utilized in traditional medicine systems in Asia and Africa for treating a myriad of ailments—including inflammation, rheumatism, asthma, hypertension, and tumors—this genus has emerged as a focal point for modern phytochemical and pharmacological research. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the phytochemistry of Clerodendrum species, focusing on the major bioactive constituents, detailed experimental methodologies for their analysis, and insights into their molecular mechanisms of action.

Major Phytochemical Classes in Clerodendrum

An extensive body of research has revealed that Clerodendrum species are a rich repository of secondary metabolites. Over 280 distinct compounds have been isolated and identified, with the most significant and abundant classes being diterpenoids, flavonoids, and phenylethanoid glycosides.[1] These classes are the primary contributors to the diverse biological activities attributed to the genus.

Diterpenoids

Diterpenoids, particularly those with a clerodane skeleton, are characteristic of the genus and are responsible for a range of activities including anti-inflammatory, cytotoxic, and insecticidal effects.[2][3] Neo-clerodane diterpenoids such as clerodin, clerodendrin (B1669170) A, and inermes A and B have been isolated from species like C. infortunatum and C. inerme.[1][4] Abietane-type diterpenoids, such as sugiol, known for its antioxidant and anticancer properties, have also been identified.[2]

Flavonoids

This ubiquitous class of polyphenols is well-represented in Clerodendrum. Key flavonoids identified include hispidulin (B1673257), apigenin, scutellarein, and luteolin, along with their various glycosidic forms.[5][6] These compounds are potent antioxidants and are primarily linked to the anti-inflammatory, neuroprotective, and anticancer activities of the plant extracts.[6][7]

Phenylethanoid Glycosides (PhEGs)

PhEGs are another hallmark of the Clerodendrum genus, with acteoside (also known as verbascoside) and its isomers being the most prominent examples.[5] These compounds are powerful antioxidants and have demonstrated significant neuroprotective, anti-inflammatory, and hepatoprotective effects.[8]

Quantitative Analysis of Key Phytochemicals

For the purpose of standardization, quality control, and targeted drug development, the quantification of lead bioactive compounds is essential. The following tables summarize reported quantitative data for major phytochemicals across various Clerodendrum species.

Table 1: Quantitative Data for Major Phenylethanoid Glycosides in Clerodendrum Species

| Compound | Species | Plant Part | Method | Concentration / Yield | Reference |

| Acteoside (Verbascoside) | C. glandulosum | Leaves | HPLC | 20.14% of ethanol (B145695) extract | [9][10] |

| Acteoside (Verbascoside) | C. glandulosum | Leaves | HPTLC | 3.19 - 4.33% of extract | [10] |

| Acteoside (Verbascoside) | C. colebrookianum | Leaves | HPTLC/HPLC | 2.17 - 2.26% of dried leaves | [10] |

| Acteoside & Isoacteoside | C. chinense | Leaves | HPLC | Not specified, but identified and quantified | [8] |

Table 2: Quantitative Data for Major Flavonoids in Clerodendrum Species

| Compound | Species | Plant Part | Method | Concentration / Yield | Reference |

| Hispidulin | C. petasites | Roots | HPLC-PDA | 0.0182 ± 0.0109 g / 100 g crude drug | [11] |

| Total Flavonoids | C. infortunatum | Leaves | Colorimetric | 6.07% of hydroethanolic extract | [12] |

| Hispidulin | C. chinense | Leaves | HPLC | Identified and quantified | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, quantification, and bioactivity assessment of phytochemicals from Clerodendrum species, synthesized from established literature.

General Extraction and Fractionation Workflow

The initial step in phytochemical analysis involves the extraction of compounds from the plant material, followed by fractionation to separate them based on polarity. This workflow is a standard starting point for the isolation of most bioactive compounds from Clerodendrum.

Protocol: HPLC-PDA Quantification of Flavonoids (e.g., Hispidulin)

This method is adapted from protocols used for the quantification of hispidulin in C. petasites.[11]

-

Standard Preparation: Prepare a stock solution of hispidulin standard (e.g., 1 mg/mL) in HPLC-grade methanol. Create a calibration curve by preparing serial dilutions (e.g., 1.25 to 20 µg/mL).

-

Sample Preparation: Exhaustively extract 5 g of powdered plant material with 95% ethanol using a Soxhlet apparatus. Evaporate the filtrate to dryness. Dissolve a known weight of the dried extract in methanol to a final concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Instrument: HPLC system with a Photodiode Array (PDA) detector (e.g., Shimadzu LC-20A).[11]

-

Column: Reversed-phase C18 column (e.g., 5 µm, 4.6 × 250 mm).[11]

-

Mobile Phase A: 0.1% Acetic Acid or Formic Acid in ultrapure water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A typical gradient might be: 0-30 min, 20% to 95% B; 30-35 min, hold at 95% B; 35-40 min, return to 20% B for column equilibration.[13]

-

Flow Rate: 1.0 mL/min.[13]

-

Injection Volume: 10-20 µL.

-

Detection: Monitor at the absorption maximum for the target analyte (e.g., 337 nm for hispidulin).[11]

-

-

Quantification: Identify the hispidulin peak in the sample chromatogram by comparing the retention time and UV spectrum with the standard. Calculate the concentration using the regression equation from the standard's calibration curve.

Protocol: In-Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol is based on the widely used Griess assay in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[14]

-

Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test extract or pure compound. Incubate for 1 hour.

-

Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the blank (untreated cells). Incubate for another 24 hours.[14][15]

-

Nitrite (B80452) Measurement (Griess Assay):

-

Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add an equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-1-naphthylenediamine dihydrochloride (B599025) in water).

-

Incubate at room temperature for 10-15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.[14][15]

-

-

Calculation: Calculate the nitrite concentration in each sample by comparing the absorbance to a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [(NO in LPS control - NO in sample) / NO in LPS control] x 100

-

Cytotoxicity Control: Simultaneously perform an MTT assay on a parallel plate with the same concentrations to ensure that the observed NO inhibition is not due to cell death.[15]

Mechanisms of Action and Signaling Pathways

Understanding the molecular targets of Clerodendrum phytochemicals is crucial for their development as therapeutic agents. Key compounds have been shown to modulate critical signaling pathways involved in inflammation and oxidative stress.

Hispidulin: Inhibition of the NF-κB Inflammatory Pathway

Hispidulin exerts potent anti-inflammatory effects by targeting the canonical NF-κB signaling pathway, a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2. Hispidulin intervenes by inhibiting the phosphorylation of IκBα, thus preventing its degradation and keeping NF-κB inactive in the cytoplasm.

Acteoside: Neuroprotection via the Nrf2/HO-1 Antioxidant Pathway

Acteoside (Verbascoside) provides significant neuroprotection against oxidative stress, a key factor in neurodegenerative diseases. Its mechanism involves the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Acteoside promotes the activation of upstream kinases like PI3K/Akt and ERK, which leads to the dissociation of Nrf2 from Keap1. Freed Nrf2 then translocates to the nucleus, binds to the ARE sequence on DNA, and initiates the transcription of potent antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1).

Conclusion and Future Perspectives

The Clerodendrum genus stands out as a prolific source of structurally diverse and biologically active phytochemicals. The prevalence of potent compounds like clerodane diterpenoids, hispidulin, and acteoside underscores its therapeutic potential, particularly in the fields of anti-inflammatory and neuroprotective drug discovery. The data and protocols presented in this guide offer a foundational framework for researchers to standardize plant material, isolate lead compounds, and investigate their mechanisms of action.

Future research should focus on the comprehensive quantitative profiling of a wider range of Clerodendrum species to identify high-yielding sources of target molecules. Furthermore, while the mechanisms of flavonoids and phenylethanoid glycosides are becoming clearer, the specific molecular targets of many of the unique clerodane diterpenoids remain to be elucidated. Bridging this gap will be critical in translating the ethnopharmacological promise of Clerodendrum into clinically validated therapeutic agents.

References

- 1. Traditional uses and pharmacological properties of Clerodendrum phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biologically Active Diterpenoids in the Clerodendrum Genus-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neo-clerodane diterpenoids from Clerodendrum inerme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scienceopen.com [scienceopen.com]

- 6. Flavonoids from Clerodendrum genus and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flavonoids from Clerodendrum genus and their biological activities : Review article | ADMET and DMPK [pub.iapchem.org]

- 8. Phenylethanoid Glycoside-Enriched Extract Prepared from Clerodendrum chinense Leaf Inhibits A549 Lung Cancer Cell Migration and Apoptosis Induction through Enhancing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrasound-Assisted Extraction of Verbascoside from Clerodendrum glandulosum Leaves for Analysis of Antioxidant and Antidiabetic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. phcogj.com [phcogj.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. scienggj.org [scienggj.org]

- 14. Genomic and Metabolomic Characterization of Kitasatospora griseola JNUCC 62 from Mulyeongari Oreum and Its Cosmeceutical Potential [mdpi.com]

- 15. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Methyl Clerodermate from Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl clerodermate is a naturally occurring clerodane diterpenoid that has been isolated from plants of the Clerodendrum genus, notably Clerodendrum inerme. Clerodane diterpenes are a large and diverse class of secondary metabolites known for a wide range of biological activities, making them of significant interest in pharmacology and drug development. These compounds have demonstrated potential as anticancer, anti-inflammatory, and insect antifeedant agents.

These application notes provide a comprehensive overview of the methods for the extraction and isolation of this compound and related clerodane diterpenoids from plant sources. The protocols detailed below are synthesized from various studies on the phytochemical analysis of Clerodendrum species.

Data Presentation: Extraction Yields of Clerodane Diterpenoids

| Plant Species | Plant Part | Extraction Solvent | Percentage Yield of Crude Extract (%) | Isolated Compounds |

| Clerodendrum inerme | Leaves | Hexane | Not Specified | Inermes A and B (neo-clerodane diterpenoids)[1] |

| Clerodendrum inerme | Leaves | Ethyl Acetate (B1210297) | Not Specified | General phytochemicals[2] |

| Clerodendrum thomsoniae | Aerial Parts | Ethyl Acetate | 4.2 | Cytotoxic compounds |

| Clerodendrum thomsoniae | Aerial Parts | Methanol (B129727) | 6.8 | General phytochemicals |

| Clerodendrum guatemalensis | Not Specified | Hydroalcoholic | 10.2 | Ent-clerodane diterpenoids[3] |

| Clerodendrum guatemalensis | Not Specified | Aqueous | 7.8 | Ent-clerodane diterpenoids[3] |

| Clerodendrum phlomidis | Leaf | Methanol | Not Specified | Antioxidant compounds |

| Clerodendrum infortunatum | Leaves | Petroleum Ether | 2.5 | General phytochemicals |

| Clerodendrum infortunatum | Leaves | Chloroform | 3.2 | General phytochemicals |

| Clerodendrum infortunatum | Leaves | Acetone | 4.8 | General phytochemicals |

| Clerodendrum infortunatum | Leaves | Methanol | 7.5 | General phytochemicals |

Note: The yield of the final purified this compound will be a fraction of the crude extract yield and is dependent on the efficiency of the subsequent purification steps.

Experimental Protocols

The following protocols describe a general procedure for the extraction and isolation of this compound from the leaves of Clerodendrum inerme. These steps can be adapted for other Clerodendrum species and related clerodane diterpenoids.

Protocol 1: Extraction of Crude Plant Material

This protocol outlines the initial solvent extraction of the plant material. The choice of solvent is critical and is typically based on the polarity of the target compounds. For clerodane diterpenes like this compound, solvents of intermediate polarity are often effective.

Materials and Equipment:

-

Dried and powdered leaves of Clerodendrum inerme

-

Soxhlet apparatus or large glass container for maceration

-

Rotary evaporator

-

Filter paper (Whatman No. 1 or equivalent)

-

Solvents: n-hexane, chloroform, ethyl acetate, or methanol

Procedure:

Method A: Maceration

-

Weigh the dried and powdered plant material.

-

Place the plant material in a large glass container and add the chosen solvent (e.g., methanol) in a 1:10 (w/v) ratio.

-

Seal the container and allow it to stand at room temperature for 48-72 hours with occasional agitation.

-

Filter the mixture through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process with fresh solvent at least two more times to ensure complete extraction.

-

Combine all the filtrates.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Method B: Soxhlet Extraction

-

Weigh the dried and powdered plant material and place it in a cellulose (B213188) thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with the chosen solvent (e.g., n-hexane or chloroform) to about two-thirds of its volume.

-

Assemble the Soxhlet apparatus and heat the flask.

-

Allow the extraction to proceed for 24-48 hours, or until the solvent in the extractor becomes colorless.

-

After extraction, cool the apparatus and collect the extract from the flask.

-

Concentrate the extract using a rotary evaporator to obtain the crude extract.

Protocol 2: Fractionation and Purification of this compound

The crude extract is a complex mixture of various phytochemicals. Chromatographic techniques are essential for the isolation of the target compound, this compound.

Materials and Equipment:

-

Silica (B1680970) gel (60-120 mesh for column chromatography)

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp for TLC visualization

-

Preparative High-Performance Liquid Chromatography (HPLC) system (optional, for final purification)

-

Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol in various ratios)

-

Rotary evaporator

Procedure:

Step 1: Column Chromatography (Initial Fractionation)

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane).

-

Pack the glass column with the silica gel slurry.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Allow the solvent to evaporate, and then load the dried extract-silica gel mixture onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate, and so on), followed by increasing concentrations of methanol in ethyl acetate if necessary.

-

Collect the eluate in fractions of equal volume.

-

Monitor the fractions by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3).

-

Combine the fractions that show similar TLC profiles and contain the compound of interest (visualized under a UV lamp if the compound is UV active, or by using a suitable staining reagent).

-

Concentrate the combined fractions containing the partially purified this compound using a rotary evaporator.

Step 2: Preparative HPLC (Final Purification)

For obtaining high-purity this compound, preparative HPLC is often necessary.

-

Dissolve the enriched fraction from column chromatography in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto a preparative HPLC system equipped with a suitable column (e.g., C18).

-

Develop a suitable gradient elution method (e.g., a gradient of acetonitrile (B52724) in water).

-

Monitor the elution profile using a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent from the collected fraction under reduced pressure or by lyophilization to obtain the pure compound.

Step 3: Structure Elucidation